4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
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Overview
Description
4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a complex organic compound with a diverse range of potential applications in scientific research. This compound features a quinazoline core, which is known for its biological activity, and a cyclohexanecarboxamide moiety, which can influence its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 3,4-dimethoxyphenethylamine with a quinazoline derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenethylamine moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the quinazoline core can be reduced to form alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. This interaction can influence various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A precursor used in the synthesis of the target compound.
3,4-Dimethoxyphenethyl bromide: Another related compound with similar structural features.
Uniqueness
What sets 4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide apart is its unique combination of a quinazoline core and a cyclohexanecarboxamide moiety. This combination can result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C36H42N4O6 |
---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
4-[[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C36H42N4O6/c1-45-31-17-14-26(22-32(31)46-2)19-20-37-33(41)24-39-30-11-7-6-10-29(30)35(43)40(36(39)44)23-27-12-15-28(16-13-27)34(42)38-21-18-25-8-4-3-5-9-25/h3-11,14,17,22,27-28H,12-13,15-16,18-21,23-24H2,1-2H3,(H,37,41)(H,38,42) |
InChI Key |
KRFVTIIVHIOBPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCCC5=CC=CC=C5)OC |
Origin of Product |
United States |
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